molecular formula C20H22N2O4S B2690518 N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(phenylsulfonyl)propanamide CAS No. 2034255-85-9

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(phenylsulfonyl)propanamide

Cat. No. B2690518
CAS RN: 2034255-85-9
M. Wt: 386.47
InChI Key: HCKVVUIRGGTDTM-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(phenylsulfonyl)propanamide, also known as HET0016, is a selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase. This enzyme is responsible for the production of 20-HETE, which is a potent vasoconstrictor and plays a role in the regulation of blood pressure and kidney function. HET0016 has been studied extensively for its potential therapeutic applications in cardiovascular and renal diseases.

Scientific Research Applications

Application in Biocatalysis and Drug Metabolism

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(phenylsulfonyl)propanamide and related compounds have been utilized in biocatalysis to produce mammalian metabolites. A study demonstrated the use of microbial-based surrogate biocatalytic systems to produce significant amounts of mammalian metabolites for drugs like LY451395, a biaryl-bis-sulfonamide and a potent potentiator of the AMPA receptors (Zmijewski et al., 2006).

Role in Protein Analysis

N-ethyl-5-phenylisoxazolium-3'-sulfonate, a related compound, has been utilized as a spectrophotometric probe for identifying nucleophilic side chains of proteins, showing potential applications in the study of protein structures and functions (Llamas et al., 1986).

Involvement in Pharmacokinetics Studies

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(phenylsulfonyl)propanamide and similar compounds have been used in pharmacokinetics studies. For instance, MK-677, a growth hormone secretagogue, was determined in human plasma using high-performance liquid chromatography with atmospheric pressure chemical ionization tandem mass spectrometry (Constanzer et al., 1997).

Antiviral Research

In antiviral research, 3-Hydroxy-2,2-dimethyl-N-[4({[5-(dimethylamino)-1-naphthyl]sulfonyl}amino)-phenyl]propanamide (BAY 38-4766) was identified as a selective nonnucleoside inhibitor of cytomegalovirus (CMV) replication with a favorable safety profile (Buerger et al., 2001).

Antiarrhythmic Activity

These compounds have also been studied for their potential antiarrhythmic activity. For example, a study on novel analogues of class III antiarrhythmic agents, including N-[4-[1-hydroxy-2-(4,5-dihydro-2-methyl-1H-imidazol-1- yl)ethyl]phenyl]methanesulfonamide, provided insights into their electrophysiological activity (Lis et al., 1987).

Synthesis and Structural Characterization

The synthesis and crystal structure of compounds like (S)-ethyl-2-(2-methoxy-phenylsulfenamido)-3-(1H-indol-3-yl)propanoate, which are similar in structure to N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(phenylsulfonyl)propanamide, have been reported, aiding in the development of novel AHAS inhibitors (Shang et al., 2011).

properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-22-11-9-15-13-16(7-8-18(15)22)19(23)14-21-20(24)10-12-27(25,26)17-5-3-2-4-6-17/h2-9,11,13,19,23H,10,12,14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKVVUIRGGTDTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)CCS(=O)(=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(phenylsulfonyl)propanamide

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